Cyclooctyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

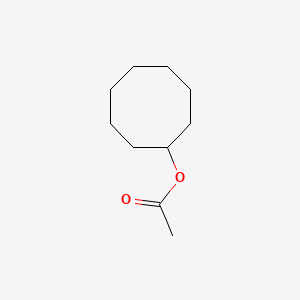

Cyclooctyl acetate is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75872. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Cyclooctyl acetate has shown promise in medicinal chemistry, particularly in drug formulation and delivery systems. Its ability to modulate biological activity makes it a candidate for further pharmacological studies.

- Case Study : Research indicated that this compound derivatives exhibit anti-inflammatory properties, potentially serving as lead compounds for developing new anti-inflammatory drugs. In vitro studies demonstrated significant inhibition of COX-2 activity, similar to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Flavoring Agent

In the food industry, this compound is utilized as a flavoring agent due to its pleasant fruity aroma. It is incorporated into various food products to enhance flavor profiles.

- Application Example : Used in beverages and confections, this compound contributes to the sensory experience of consumers, making it a valuable ingredient in flavor formulations .

Industrial Applications

This compound finds applications in the production of specialty chemicals and materials. Its properties facilitate its use in manufacturing processes requiring specific solubility and volatility characteristics.

- Industrial Use Case : In polymer chemistry, this compound can serve as a solvent or a monomer for producing polymers with tailored properties.

Analyse Des Réactions Chimiques

Acid-Catalyzed Solvolysis and Transannular Hydride Shifts

Cyclooctyl acetate undergoes solvolysis under acidic conditions, with transannular hydride shifts dominating in specific stereochemical configurations. For example:

-

cis-5-tert-Butylthis compound solvolyzes 53× faster than its trans isomer, yielding 99% transannular 1,5-hydride shift products (e.g., bicyclic alcohols) .

-

Substituents at the 3-position inhibit hydride shifts, favoring elimination or substitution pathways .

Table 1: Solvolysis Outcomes of Cyclooctyl Derivatives

| Substrate | Conditions | Major Pathway | Product Yield (%) |

|---|---|---|---|

| cis-5-t-Bu-Cyclooctyl | HCO₂H/HCO₂⁻ | 1,5-Hydride Shift | 99 |

| trans-5-t-Bu-Cyclooctyl | HCO₂H/HCO₂⁻ | Direct Substitution | 88 |

| 3-Carbomethoxy-Cyclooctyl | H₂SO₄/MeOH | Ring Contraction | 72 |

Oxidation with Molecular Oxygen and Acetaldehyde

In supercritical CO₂, cyclooctane derivatives undergo oxidation using O₂ and acetaldehyde as a reductant:

-

Secondary carbons form ketones (e.g., cyclooctanone) with ketone:alcohol ratios of 3.5–7.9 due to rapid secondary oxidation .

-

Tertiary carbons yield alcohols selectively (>90%) without significant C–C cleavage .

Table 2: Oxidation Product Distribution in scCO₂

| Substrate | Primary Product | Ketone:Alcohol Ratio | Selectivity (%) |

|---|---|---|---|

| Cyclooctane | Cyclooctanone | 7.9 | 85 |

| Methylcyclooctane | Tertiary Alcohol | N/A | 94 |

Role in Coordination Chemistry

While not directly studied for this compound, related acetate ligands in platinum complexes exhibit dual reactivity:

-

Nucleophilic attack : Acetate facilitates cyclometalation in cis-[Cl₂Pt(S(O)Me₂)₂] systems .

-

Base-assisted deprotonation : NaOAc enhances reaction rates by stabilizing intermediates .

Substituent Effects on Reactivity

Steric and electronic modifiers significantly alter pathways:

-

Electron-withdrawing groups (e.g., carbomethoxy) suppress hydride shifts, favoring ring contractions .

-

Bulky substituents (e.g., t-butyl) stabilize transition states for transannular reactions .

Key Mechanistic Insights

Propriétés

Numéro CAS |

772-60-1 |

|---|---|

Formule moléculaire |

C10H18O2 |

Poids moléculaire |

170.25 g/mol |

Nom IUPAC |

cyclooctyl acetate |

InChI |

InChI=1S/C10H18O2/c1-9(11)12-10-7-5-3-2-4-6-8-10/h10H,2-8H2,1H3 |

Clé InChI |

VBSHAXJPLHCYTH-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1CCCCCCC1 |

SMILES canonique |

CC(=O)OC1CCCCCCC1 |

Key on ui other cas no. |

772-60-1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.